N-(1,3-benzodioxol-5-ylmethyl)-6-[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-6-[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, a thienopyrimidine core, and a hexanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.
Synthesis of the Thienopyrimidine Core: This can be achieved by reacting 2-aminothiophene with appropriate aldehydes and ketones under basic conditions to form the thienopyrimidine ring.
Coupling Reactions: The benzodioxole and thienopyrimidine intermediates are then coupled using a suitable linker, such as a hexanamide chain, under conditions that promote amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to produce larger quantities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the thienopyrimidine core using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzodioxole and thienopyrimidine rings, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in DMF (dimethylformamide) with alkyl halides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-6-[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Material Science: Its structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study biological pathways and interactions due to its ability to bind to specific proteins or enzymes.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-6-[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole moiety may facilitate binding to aromatic amino acids in proteins, while the thienopyrimidine core can interact with nucleophilic sites. The hexanamide chain provides flexibility and enhances the compound’s ability to fit into binding pockets.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine
- N-(1,3-benzodioxol-5-ylmethyl)-N’-phenylurea
- 3-allyl-2-[(1,3-benzodioxol-5-ylmethyl)sulfanyl]-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-6-[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide is unique due to its combination of a benzodioxole moiety, a thienopyrimidine core, and a hexanamide chain. This unique structure provides it with distinct chemical and biological properties that are not found in the similar compounds listed above.
Properties
Molecular Formula |
C29H31N3O5S |
---|---|
Molecular Weight |
533.6 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6-[1-[(2,5-dimethylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide |
InChI |
InChI=1S/C29H31N3O5S/c1-19-7-8-20(2)22(14-19)17-32-23-11-13-38-27(23)28(34)31(29(32)35)12-5-3-4-6-26(33)30-16-21-9-10-24-25(15-21)37-18-36-24/h7-11,13-15H,3-6,12,16-18H2,1-2H3,(H,30,33) |
InChI Key |
NTBOLARWDACBOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=C(C(=O)N(C2=O)CCCCCC(=O)NCC4=CC5=C(C=C4)OCO5)SC=C3 |
Origin of Product |
United States |
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